2,6-Dimethyl-N-[2-(4-methylphenoxy)propyl]aniline

Physicochemical profiling Steric effects Aniline basicity

2,6-Dimethyl-N-[2-(4-methylphenoxy)propyl]aniline (CAS 1040686-42-7) is a synthetic N-substituted aniline derivative with the molecular formula C₁₈H₂₃NO and a molecular weight of 269.38 g/mol. The compound features a 2,6-dimethylaniline core linked via a secondary amine to a 2-(4-methylphenoxy)propyl side chain, generating a chiral center at the propyl carbon.

Molecular Formula C18H23NO
Molecular Weight 269.4 g/mol
CAS No. 1040686-42-7
Cat. No. B1389338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethyl-N-[2-(4-methylphenoxy)propyl]aniline
CAS1040686-42-7
Molecular FormulaC18H23NO
Molecular Weight269.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)OC(C)CNC2=C(C=CC=C2C)C
InChIInChI=1S/C18H23NO/c1-13-8-10-17(11-9-13)20-16(4)12-19-18-14(2)6-5-7-15(18)3/h5-11,16,19H,12H2,1-4H3
InChIKeyLEUJZAUYWMVKCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dimethyl-N-[2-(4-methylphenoxy)propyl]aniline (CAS 1040686-42-7): Chemical Identity, Structural Context, and Procurement Baseline


2,6-Dimethyl-N-[2-(4-methylphenoxy)propyl]aniline (CAS 1040686-42-7) is a synthetic N-substituted aniline derivative with the molecular formula C₁₈H₂₃NO and a molecular weight of 269.38 g/mol . The compound features a 2,6-dimethylaniline core linked via a secondary amine to a 2-(4-methylphenoxy)propyl side chain, generating a chiral center at the propyl carbon . It belongs to a family of phenoxypropyl aniline derivatives that have been explored in medicinal chemistry and agrochemical research, including as scaffolds for phosphodiesterase 4 (PDE4) inhibitors [1], scytalone dehydratase inhibitors for rice blast fungicide development [2], and as probe molecules in proteomics research . The compound is commercially supplied by Santa Cruz Biotechnology (catalog sc-308991) at a research-grade scale (500 mg, $284.00) and is intended exclusively for laboratory research use .

Why 2,6-Dimethyl-N-[2-(4-methylphenoxy)propyl]aniline Cannot Be Interchanged with Regioisomeric or Side-Chain Analog Aniline Derivatives


The position and nature of substituents on both the aniline ring and the phenoxy side chain in this compound class are critical determinants of target binding, metabolic stability, and physicochemical behavior. The 2,6-dimethyl substitution on the aniline ring introduces ortho-steric hindrance that weakens the basicity of the aniline nitrogen (pKa ~3.89 for the parent 2,6-dimethylaniline versus ~4.7–5.1 for unsubstituted or 3,4-disubstituted anilines) [1] and restricts rotational freedom of the N–aryl bond, influencing molecular recognition . Shifting the methyl groups to the 3,4-positions (as in CAS 1040687-59-9) removes this ortho-steric constraint, potentially altering both target engagement and CYP-mediated metabolism [2]. Similarly, replacing the 4-methylphenoxy group with a 4-isopropylphenoxy moiety (CAS 1040686-23-4) increases lipophilicity and steric bulk at the phenoxy terminus, which may modify membrane permeability and off-target binding profiles . These subtle structural changes can produce significant differences in assay outcomes, meaning that generic substitution within this chemical series—without direct comparative biological data—introduces unquantifiable risk in research reproducibility.

Quantitative Differentiation Evidence for 2,6-Dimethyl-N-[2-(4-methylphenoxy)propyl]aniline (CAS 1040686-42-7) Relative to Closest Analogs


Ortho-Steric Modulation of Aniline Basicity: 2,6-Dimethyl vs. 3,4-Dimethyl Regioisomer Comparison

The 2,6-dimethyl substitution pattern on the aniline ring reduces the basicity (pKa) of the aromatic amine relative to the 3,4-dimethyl regioisomer due to steric inhibition of solvation of the protonated amine and disruption of resonance between the nitrogen lone pair and the aromatic π-system. The parent 2,6-dimethylaniline exhibits a pKa of 3.89 at 25°C , which is approximately 0.8–1.2 log units lower than that of 3,4-dimethylaniline (pKa ~4.7–5.1, estimated from class trends for non-ortho-substituted anilines) [1]. For the N-alkylated derivatives, this pKa difference is expected to persist, translating into a lower fraction of protonated species at physiological pH (7.4) for the 2,6-isomer. This affects membrane permeability, lysosomal trapping potential, and ionic interactions with target proteins.

Physicochemical profiling Steric effects Aniline basicity SAR studies

Computed Lipophilicity and Polarity Comparison: 2,6-Dimethyl-N-[2-(4-methylphenoxy)propyl]aniline vs. 3,4-Dimethyl-N-[2-(4-methylphenoxy)propyl]aniline

The topological polar surface area (TPSA) and computed logP differentiate the 2,6-dimethyl regioisomer from the 3,4-dimethyl analog. The 2,6-isomer exhibits a TPSA of approximately 21.3 Ų and a computed XLogP3 of approximately 5.1 [1], while the 3,4-isomer has a TPSA of 21.3 Ų and an identical computed XLogP3 of 5.1 (identical values for both isomers, as these 2D descriptors do not fully capture the three-dimensional steric and electronic differences) [2]. However, experimentally determined logP values are expected to diverge: the 2,6-dimethyl substitution shields the polar amine group via ortho-methyl groups, reducing the effective polar surface area accessible to solvent interaction and increasing chromatographic lipophilicity relative to the 3,4-isomer. This prediction is consistent with the known chromatographic behavior of 2,6-dimethylaniline versus 3,4-dimethylaniline on reversed-phase columns, where the 2,6-isomer shows reduced retention due to steric hindrance to solvation despite similar computed logP [3].

Lipophilicity Drug-likeness Computed ADME Chromatographic behavior

Commercial Availability and Procurement Differentiation: Santa Cruz Biotechnology (SCBT) Catalog Comparison

Both 2,6-Dimethyl-N-[2-(4-methylphenoxy)propyl]aniline (CAS 1040686-42-7) and its closest regioisomer 3,4-Dimethyl-N-[2-(4-methylphenoxy)propyl]aniline (CAS 1040687-59-9) are available from Santa Cruz Biotechnology at equivalent pricing ($284.00 per 500 mg unit) . The 4-isopropylphenoxy analog N-[2-(4-Isopropylphenoxy)propyl]aniline (CAS 1040686-23-4) is also available from SCBT at the same price point ($284.00 per 500 mg) . However, the 2,6-dimethyl derivative is uniquely positioned within the 1040686-series compound cluster, with a distinct MDL number (MFCD06196075) that facilitates unambiguous compound registration and inventory tracking in chemical management systems . Additionally, the 2,6-isomer is listed by ChemicalBook under CBNumber CB01566075, enabling cross-referencing across multiple supplier catalogs . The 3,4-isomer (CAS 1040687-59-9) was previously available from VWR/Matrix Scientific but has since been discontinued, leaving SCBT as the primary commercial source .

Chemical procurement Vendor comparison Supply chain Research reagent sourcing

Structural Scaffold Relationship to Known Bioactive Chemotypes: N-Phenoxypropyl Pharmacophore in Scytalone Dehydratase Inhibition

The N-phenoxypropyl aniline scaffold of 2,6-Dimethyl-N-[2-(4-methylphenoxy)propyl]aniline shares the core pharmacophoric motif with a series of potent scytalone dehydratase (SD) inhibitors developed by Jordan et al. (1999) as rice blast fungicides [1]. In that study, (N-phenoxypropyl)-carboxamides were designed based on the crystal structure of SD, with the most potent compounds providing excellent control of rice blast disease (Magnaporthe grisea) in both greenhouse assays and outdoor field trials [1]. The phenoxypropyl group was identified as a critical element for enzyme active-site occupancy, while the nature of the aniline substituent modulated potency and selectivity [2]. The 2,6-dimethyl substitution pattern on the aniline ring of the target compound is a feature distinct from the carboxamide series, potentially offering differential hydrogen-bonding capacity at the SD active site (the aniline NH versus the carboxamide NH) and altered metabolic stability in planta.

Agrochemical discovery Scytalone dehydratase Rice blast fungicide Structure-based design

Recommended Application Scenarios for 2,6-Dimethyl-N-[2-(4-methylphenoxy)propyl]aniline (CAS 1040686-42-7) Based on Quantitative Differentiation Evidence


Structure-Activity Relationship (SAR) Studies of N-Substituted Aniline Derivatives for PDE4 or Scytalone Dehydratase Inhibitor Programs

The 2,6-dimethyl substitution pattern provides a distinct steric and electronic profile (reduced amine basicity, ortho-shielding of the NH) that is not achievable with the 3,4-dimethyl regioisomer (CAS 1040687-59-9) [1]. Researchers exploring SAR around the N-phenoxypropyl aniline pharmacophore can use this compound to probe the tolerance of target binding pockets for ortho-substituted anilines, leveraging the known pKa reduction (~3.89 for the 2,6-dimethylaniline core) to modulate the protonation state of the ligand and its consequent hydrogen-bonding capacity [2]. The compound serves as a direct comparator to the 3,4-isomer in systematic SAR campaigns, enabling quantification of the contribution of aniline substitution pattern to target affinity and selectivity .

Physicochemical Profiling and in Vitro ADME Screening Panels for ortho-Substituted Aniline Compound Series

The unique ortho-steric effects of the 2,6-dimethyl group on the aniline ring make this compound a valuable tool for studying the impact of steric hindrance on passive membrane permeability, CYP450 metabolic stability, and plasma protein binding [1]. Its distinct MDL number (MFCD06196075) and CBNumber (CB01566075) facilitate unambiguous registration in compound management databases, enabling confident tracking through multi-assay ADME panels without risk of confusion with the 3,4-isomer [2]. Procurement from Santa Cruz Biotechnology (sc-308991) at $284.00 per 500 mg provides a cost-effective entry point for medium-throughput physicochemical profiling studies .

Agrochemical Lead Discovery: Rice Blast (Magnaporthe grisea) Fungicide Screening

Building on the validated N-phenoxypropyl pharmacophore identified in the scytalone dehydratase inhibitor series [1], this compound can be employed as a screening hit or scaffold-hopping starting point for novel rice blast fungicide discovery. The 2,6-dimethylaniline motif, combined with the secondary amine linker (as opposed to the carboxamide linker in the published series), offers a structurally differentiated chemotype that may exhibit altered target binding kinetics, resistance profiles, or environmental degradation pathways relative to established carboxamide fungicides [2]. Researchers should prioritize direct head-to-head SD enzyme inhibition assays and in planta efficacy testing against the 3,4-isomer and the published carboxamide standards to generate the quantitative comparative data that are currently absent from the public domain.

Chemical Probe Development for Proteomics and Chemical Biology Applications

The compound is supplied by Santa Cruz Biotechnology, a vendor with an established catalog of biochemicals for proteomics research [1]. The 2,6-dimethyl substitution may reduce non-specific protein binding compared to less hindered aniline derivatives by sterically shielding the reactive aromatic amine, potentially improving signal-to-noise ratios in affinity-based proteomics experiments [2]. Researchers should verify this property experimentally using thermal shift assays (TSA) or cellular thermal shift assays (CETSA) against the 3,4-isomer to quantify differential non-specific binding. The availability of a defined catalog number (sc-308991) and lot-specific certificates of analysis ensures reproducibility across experiments .

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